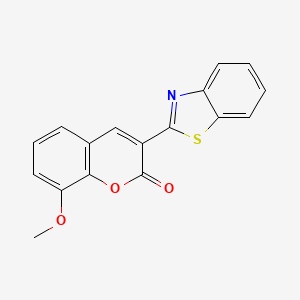

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c1-20-13-7-4-5-10-9-11(17(19)21-15(10)13)16-18-12-6-2-3-8-14(12)22-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVULCOZXXYCCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate chromenone derivative. One common method is the Knoevenagel condensation reaction, where 2-aminobenzenethiol reacts with an aromatic aldehyde in the presence of a base such as piperidine in ethanol solvent . Another method involves the cyclization of thioamide or carbon dioxide with chromenone derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one is recognized for its potential as an antimicrobial and anticancer agent. Research indicates that compounds with benzothiazole moieties exhibit significant biological activities, making them suitable candidates for drug development.

- Case Study : A study demonstrated that derivatives of benzothiazole showed promising results against various bacterial strains and cancer cell lines. The synthesized compounds exhibited profound antimicrobial activity, indicating their potential as lead compounds for further development .

Mechanism of Action

The mechanism through which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of vital biological pathways in pathogens or cancer cells.

Neuropharmacological Effects

Research has explored the neuropharmacological effects of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one and its derivatives. A series of related compounds have been evaluated for their anticonvulsant properties and neurotoxicity profiles.

- Data Table 1: Neuropharmacological Activity

| Compound Name | Anticonvulsant Activity | Neurotoxicity | CNS Depressant Effects |

|---|---|---|---|

| Compound A | Active | None | Mild |

| Compound B | Active | None | Moderate |

| Compound C | Inactive | None | None |

This table summarizes findings from various studies assessing the efficacy of benzothiazole derivatives in neuropharmacology .

Material Science

Optical Materials

The structural properties of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one have led to its application in the development of optical materials. Its unique chromenone structure allows for potential use in photonic devices.

- Case Study : A structural study involving single-crystal X-ray diffraction revealed that certain derivatives crystallize in specific configurations conducive to optical applications. These findings suggest that modifications to the compound could enhance its utility in photonics .

Green Chemistry

The synthesis of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one aligns with principles of green chemistry. Researchers are exploring environmentally friendly methods for synthesizing this compound, which could reduce waste and improve sustainability in chemical processes.

Summary

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound’s antiviral activity is linked to its ability to inhibit viral replication by targeting viral proteases .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one with structurally related benzothiazole-coumarin hybrids and flavones, focusing on substituent effects , synthetic routes , and physicochemical properties .

Structural Analogues and Substituent Variations

Key Observations :

- Positional Effects: Substitution at C7 vs. C8 significantly alters electronic properties.

- Functional Groups : Bulky substituents (e.g., piperidine in ) reduce solubility but may improve target binding specificity. Conversely, lipophilic groups (e.g., acetate in ) enhance membrane permeability.

Biologische Aktivität

3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety fused with a chromenone structure. Its molecular formula is , with a molecular weight of approximately 273.31 g/mol. The structural features contribute significantly to its biological activity.

Biological Activities

Research indicates that 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that benzothiazole derivatives possess antimicrobial properties against various bacteria and fungi. For instance, compounds similar to 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one showed effectiveness against Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Anti-inflammatory Effects : The anti-inflammatory potential of benzothiazole derivatives has been noted in various studies, suggesting that they can inhibit pro-inflammatory cytokines and pathways .

The biological activity of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, including cyclooxygenase (COX) enzymes associated with inflammation .

- DNA Interaction : Benzothiazole derivatives have shown the ability to intercalate with DNA, which could lead to the inhibition of DNA replication in cancer cells .

- Oxidative Stress Modulation : The antioxidant properties of this compound may play a role in reducing oxidative stress, thereby protecting cells from damage .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 3-(1,3-Benzothiazol-2-yl)-8-methoxychromen-2-one:

- Study on Antimicrobial Activity : A comparative analysis revealed that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various pathogens .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1,3-benzothiazol-2-yl)-8-methoxychromen-2-one, and how can reaction conditions be tailored to improve yield?

- Methodology : Synthesis typically involves coupling benzothiazole derivatives with substituted chromenone precursors. For example:

-

Condensation reactions : React 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde with 2-aminothiophenol under mild acidic conditions (e.g., acetic acid) to form the benzothiazole ring .

-

Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield (up to 85%) compared to conventional reflux .

-

Key factors : Solvent choice (DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for deprotonation) .

Synthetic Route Conditions Yield (%) Reference Conventional condensation AcOH, reflux, 6h 65–70 Microwave-assisted DMF, 80°C, 30min 80–85 Catalytic coupling THF, triethylamine, 60°C 75

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended for refinement?

- Methodology :

- Data collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For accurate bond lengths, ensure a data-to-parameter ratio > 15.0 .

- Refinement : Employ SHELXL for small-molecule refinement. Key metrics include R-factor < 0.05 and wR(F²) < 0.12. Validate geometry using checkCIF to flag outliers (e.g., bond angles > 5σ) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropic displacement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme inhibition : Test against tyrosine phosphatases (e.g., LMWPTP) using UV-Vis assays at λ = 420 nm. IC₅₀ values < 10 µM indicate strong inhibition .

- Antimicrobial screening : Use disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition > 15 mm suggest potency .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa). A dose-response curve (0–100 µM) identifies LD₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Substituent modulation : Replace the 8-methoxy group with nitro (-NO₂) or hydroxyl (-OH) to alter electron density and hydrogen-bonding capacity. For example, nitro derivatives show improved fluorescence but reduced solubility .

- Scaffold hopping : Replace benzothiazole with benzimidazole to assess impact on DNA intercalation (e.g., fluorescence quenching assays) .

- Quantitative SAR (QSAR) : Use Gaussian09 to calculate descriptors (e.g., logP, polar surface area). Regression models correlate hydrophobicity with membrane permeability .

Q. What mechanistic insights can be gained from molecular docking and dynamics simulations?

- Methodology :

- Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase). A docking score < -7.0 kcal/mol suggests strong affinity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

- Free energy calculations : MM-PBSA analysis quantifies binding energy contributions (e.g., van der Waals vs. electrostatic) .

Q. How do advanced spectroscopic techniques resolve contradictory data in photophysical studies?

- Methodology :

- Time-resolved fluorescence : Use a picosecond laser (λ = 370 nm) to measure excited-state lifetimes. Monoexponential decay (τ ≈ 2–4 ns) suggests a single emissive state, while multiexponential decay indicates aggregation .

- DFT calculations : Optimize ground- and excited-state geometries at the B3LYP/6-31G* level. Compare theoretical vs. experimental λmax to validate charge-transfer transitions .

- Solvatochromism : Measure emission shifts in solvents of varying polarity (e.g., hexane to DMSO). A red shift > 50 nm confirms intramolecular charge transfer .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodology :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-h incubation for MTT).

- Control for purity : HPLC (≥95% purity) and HRMS validate compound integrity. Impurities > 2% can skew IC₅₀ values .

- Meta-analysis : Pool data from 5+ studies using RevMan. Heterogeneity (I² > 50%) suggests methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.